molecular formula C16H20BNO3 B8633419 3-Cyclopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole CAS No. 1428881-46-2

3-Cyclopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole

Cat. No. B8633419
M. Wt: 285.1 g/mol
InChI Key: SCBWRLOYMCGDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole is a useful research compound. Its molecular formula is C16H20BNO3 and its molecular weight is 285.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1428881-46-2

Product Name

3-Cyclopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole

Molecular Formula

C16H20BNO3

Molecular Weight

285.1 g/mol

IUPAC Name

3-cyclopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole

InChI

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-6-11-13(10-8-9-10)18-19-14(11)12/h5-7,10H,8-9H2,1-4H3

InChI Key

SCBWRLOYMCGDNZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=NO3)C4CC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A vial was charged with bis(acetonitrile)palladium(II) chloride (1.090 mg, 4.20 μmol), dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (3.45 mg, 8.40 μmol), and Preparation 28D (0.050 g, 0.210 mmol). The vial was capped with a rubber septum and then evacuated and backfilled with N2 (this sequence was carried out a total of 2 times). Dioxane (0.126 mL) was added via syringe, through the septum, followed by the addition of triethylamine (0.088 mL, 0.630 mmol) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.046 mL, 0.315 mmol). The septum was then replaced with a Teflon screw valve, and the vial sealed. The reaction mixture was heated at 110° C. After 19 hr, the reaction mixture was allowed to cool to room temperature. The reaction mixture was filtered through a disposable fritted funnel and the filter cake washed with CH2Cl2. The filtrate was concentrated to afford the title compound as a brown residue (60 mg, 100%).
Quantity
0.088 mL
Type
reactant
Reaction Step One
Quantity
0.046 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.45 mg
Type
reactant
Reaction Step Three
[Compound]
Name
28D
Quantity
0.05 g
Type
reactant
Reaction Step Three
Quantity
1.09 mg
Type
catalyst
Reaction Step Three

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